molecular formula C13H23NO3 B6166560 tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 1440961-94-3

tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B6166560
CAS No.: 1440961-94-3
M. Wt: 241.3
InChI Key:
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Description

This compound, with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol, is known for its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions with appropriate solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids may be employed to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl 5-carboxy-2,2-dimethylpiperidine-1-carboxylate.

    Reduction: Tert-butyl 5-hydroxymethyl-2,2-dimethylpiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl derivative with potential biological activity.

    Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.

Uniqueness

Its formyl group and piperidine ring make it a versatile intermediate in organic synthesis and a promising candidate for further research.

Properties

CAS No.

1440961-94-3

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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